2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(o-tolyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(o-tolyl)hydrazinecarbothioamide is a complex organic compound characterized by its triazine ring structure substituted with morpholine groups and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(o-tolyl)hydrazinecarbothioamide typically involves multi-step organic reactions. One common method includes:
Formation of the Triazine Core: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and morpholine under controlled conditions.
Substitution Reaction: The triazine core is then subjected to nucleophilic substitution with o-tolylhydrazine to introduce the hydrazinecarbothioamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(o-tolyl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the hydrazinecarbothioamide moiety.
Substitution: The triazine ring can undergo further substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the triazine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(o-tolyl)hydrazinecarbothioamide is investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine
The compound shows promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(o-tolyl)hydrazinecarbothioamide involves its interaction with molecular targets such as enzymes or receptors. The triazine ring and hydrazinecarbothioamide moiety can form hydrogen bonds and other interactions with these targets, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-phenylhydrazinecarbothioamide
- 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(p-tolyl)hydrazinecarbothioamide
Uniqueness
Compared to similar compounds, 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(o-tolyl)hydrazinecarbothioamide is unique due to the specific substitution pattern on the triazine ring and the presence of the o-tolyl group. This unique structure can result in different reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-3-(2-methylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N8O2S/c1-14-4-2-3-5-15(14)20-19(30)25-24-16-21-17(26-6-10-28-11-7-26)23-18(22-16)27-8-12-29-13-9-27/h2-5H,6-13H2,1H3,(H2,20,25,30)(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUFNUXOZZSWHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.